molecular formula C2H3N5O2 B071937 4-Nitrotriazol-1-amine CAS No. 175916-82-2

4-Nitrotriazol-1-amine

Cat. No.: B071937
CAS No.: 175916-82-2
M. Wt: 129.08 g/mol
InChI Key: ZNQXKSGATFJHGW-UHFFFAOYSA-N
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Description

4-Nitrotriazol-1-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a nitro (-NO₂) group at position 4 and an amine (-NH₂) group at position 1. Triazoles are valued for their stability, hydrogen-bonding capacity, and versatility in drug design, particularly in anticancer and antimicrobial applications .

Properties

CAS No.

175916-82-2

Molecular Formula

C2H3N5O2

Molecular Weight

129.08 g/mol

IUPAC Name

4-nitrotriazol-1-amine

InChI

InChI=1S/C2H3N5O2/c3-6-1-2(4-5-6)7(8)9/h1H,3H2

InChI Key

ZNQXKSGATFJHGW-UHFFFAOYSA-N

SMILES

C1=C(N=NN1N)[N+](=O)[O-]

Canonical SMILES

C1=C(N=NN1N)[N+](=O)[O-]

Synonyms

1H-1,2,3-Triazol-1-amine,4-nitro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • Structure : The triazole ring is substituted with a 2-nitrophenyl group at position 1 and a benzothiazole moiety at position 4, with an amine at position 5 .
  • Synthesis : Prepared via Huisgen 1,3-dipolar cycloaddition between 2-nitrophenyl azide and 2-(benzo[d]thiazol-2-yl)acetonitrile, achieving high yields (82–97%) .
  • Applications : Investigated for antiproliferative properties and as a precursor for polycyclic derivatives .
N-Nitro-1H-1,2,4-triazol-3-amine
  • Structure : A 1,2,4-triazole derivative with a nitro group at position 1 and an amine at position 3 .
  • Characterization : Mass spectrometry data (NIST MS: 255064) confirm its molecular identity, though biological data are unavailable .
  • Key Difference : The 1,2,4-triazole scaffold alters ring stability and electronic properties compared to 1,2,3-triazoles.
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine
  • Structure : A pyrazole analog with nitro and amine substituents, structurally distinct from triazoles but relevant for comparison of nitro-amine motifs .
  • Synthesis : Prepared via alkylation and nitration steps, highlighting methods transferable to triazole systems .

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Stability Considerations
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Not reported Aromatic protons: 7.08–8.72 Stable under synthetic conditions
N-Nitro-1H-1,2,4-triazol-3-amine Not reported NIST MS: m/z data Likely sensitive to decomposition
Anti-inflammatory triazole-thiazole hybrids 142–176 Methyl groups: 2.13; aromatic: 7.31–7.77 Stable crystallographically

Key Observations :

  • Nitro groups reduce electron density, increasing reactivity toward nucleophiles .
  • Benzothiazole and aryl substituents enhance π-π stacking, improving binding to biological targets .

Comparative Efficacy :

  • Nitro-substituted triazoles exhibit superior activity over non-nitrated analogs due to enhanced electrophilicity and target engagement .

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